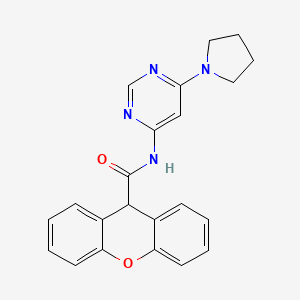

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-22(25-19-13-20(24-14-23-19)26-11-5-6-12-26)21-15-7-1-3-9-17(15)28-18-10-4-2-8-16(18)21/h1-4,7-10,13-14,21H,5-6,11-12H2,(H,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMILVSBYXDDBPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Q & A

Q. What synthetic routes and characterization techniques are recommended for synthesizing N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide?

Answer:

- Synthetic Routes : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) is a viable strategy for pyrimidine core formation, as demonstrated in analogous pyridine/pyrimidine derivatives . Stepwise coupling of the pyrrolidine moiety to the pyrimidine ring, followed by xanthene-carboxamide conjugation, is recommended. Purification via column chromatography or recrystallization (e.g., ethanol) ensures high yields .

- Characterization :

- Spectroscopy : and NMR for confirming substituent positions and coupling constants (e.g., pyrimidine C-H coupling at δ ~8.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] peaks) .

- Elemental Analysis : Validate C, H, N content (target ±0.3% deviation) .

Q. Which analytical methods are most reliable for confirming structural integrity and purity?

Answer:

- Chromatography : HPLC with UV detection (ACN/water gradients) to assess purity (>95%) .

- Thermal Analysis : Melting point determination (e.g., 277–279°C for pyrimidine derivatives) identifies polymorphic impurities .

- Reference Standards : Cross-check spectral data with NIST Chemistry WebBook entries for pyridine/pyrimidine analogs .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s inhibitory activity against phosphodiesterases (PDEs)?

Answer:

- Assay Design :

- Enzyme Source : Use recombinant PDE isoforms (e.g., PDE9A) in buffer systems (pH 7.4, 25°C) .

- Substrate : cAMP/cGMP analogs with fluorescent or colorimetric detection (e.g., IMAP® TR-FRET kits).

- Controls : Include known inhibitors (e.g., IBMX) and blank reactions to normalize activity .

- Data Interpretation : Calculate IC via nonlinear regression (e.g., GraphPad Prism). Discrepancies between enzymatic and cellular assays may arise from off-target effects or metabolic instability .

Q. What strategies resolve contradictions between theoretical and experimental data (e.g., elemental analysis vs. spectroscopic results)?

Answer:

- Troubleshooting Steps :

- Repeat Synthesis : Ensure reaction conditions (e.g., temperature, stoichiometry) are consistent .

- Alternative Characterization : Use X-ray crystallography (e.g., synchrotron data from BL17U beamline) to resolve ambiguous NMR peaks .

- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

- Case Study : A 5% deviation in elemental analysis may indicate incomplete purification; repurify via preparative TLC .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

- Modification Strategies :

- Pyrrolidine Substitution : Replace pyrrolidin-1-yl with piperidine or morpholine to alter steric/electronic effects .

- Xanthene Modifications : Introduce electron-withdrawing groups (e.g., -NO) to enhance PDE binding affinity .

- Evaluation Metrics :

- In Silico Docking : Use AutoDock Vina to predict binding poses with PDE catalytic domains .

- Cellular Permeability : Assess logP via shake-flask method; aim for 1–3 to balance solubility and membrane penetration .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

Answer:

Q. How should researchers validate the compound’s stability under biological assay conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.